(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Chiral purity Enantiomeric excess Quality control

Select the (R)-enantiomer for asymmetric syntheses demanding stereochemical fidelity at the pyrrolidinone C3 position. This Boc-protected chiral γ-lactam is a critical precursor to the orally bioavailable carbapenem CS-834, selective nNOS inhibitors, and sub-micromolar BACE-1 ligands for Alzheimer's research. The Boc group provides robust orthogonality to Fmoc and Cbz protecting groups, enabling streamlined sequential deprotection. Substituting the (S)-enantiomer (CAS 672883-23-7) or racemate (CAS 1245648-84-3) compromises biological target engagement and pharmacokinetic profiles. Supplied as a solid at ≥95% purity. Request a quote for bulk or custom quantities.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 1346773-63-4
Cat. No. B1528014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
CAS1346773-63-4
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=O)NC1
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m1/s1
InChIKeyPFHVTCWJHBHEFA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: Chiral Pyrrolidinone Building Block


(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1346773-63-4), also known as (R)-4-(Boc-amino)-2-pyrrolidinone, is a chiral heterocyclic building block with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol . The compound belongs to the class of Boc-protected amino-γ-lactams and is characterized by its (R)-configured stereocenter at the pyrrolidinone C3 position [1]. It is supplied as a solid with purities typically ranging from 95% to 98% . The Boc (tert-butoxycarbonyl) protecting group enables selective deprotection under acidic conditions, making this compound a versatile intermediate in multi-step syntheses of chiral pharmaceuticals and bioactive molecules .

Why Substituting (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate with Other 5-Oxopyrrolidine Derivatives Is Not Advisable


Substituting (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate with its enantiomer (S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate (CAS 672883-23-7), the racemic mixture (CAS 1245648-84-3), or deprotected 4-amino-2-pyrrolidinone derivatives is not equivalent for applications requiring stereochemical fidelity [1]. The (R)-configuration at the C3 stereocenter confers a distinct three-dimensional spatial orientation that can critically influence molecular recognition events in biological targets, as observed in the synthesis of enantiopure pyrrolidine-based pharmaceuticals where the opposite enantiomer fails to engage the intended binding pocket or exhibits altered pharmacokinetic properties [2]. The Boc-protected amine functionality differs from free amine or alternative N-protected derivatives in both reactivity and stability during multi-step synthetic sequences, with the Boc group offering specific orthogonality to other common protecting groups [3]. The following quantitative evidence establishes where measurable differentiation exists between this compound and its closest analogs.

Quantitative Differentiation Evidence for (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate


Stereochemical Identity Verification: Specific Optical Rotation as a Unique Batch-Quality Metric

The (R)-enantiomer (CAS 1346773-63-4) and (S)-enantiomer (CAS 672883-23-7) exhibit equal and opposite specific optical rotations [1]. While the precise [α]D value for this specific compound is not consistently reported across public databases, the absolute stereochemical assignment—(R)-configuration versus (S)-configuration—represents a binary differentiation that directly impacts biological activity in enantioselective applications [2]. The (R)-enantiomer is documented as a key intermediate in the synthesis of (R)-5-oxopyrrolidin-3-ylthio carbapenem prodrugs, where the stereochemical identity is essential for oral bioavailability [3].

Chiral purity Enantiomeric excess Quality control Optical rotation

Chiral HPLC Resolution: Baseline Separation Confirmation from Racemate

Reputable vendors supply (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate with chiral HPLC purity specifications of ≥95% to ≥98% enantiomeric excess, with batch-specific analytical documentation including NMR, HPLC, and chiral chromatography data . In contrast, the racemic mixture (CAS 1245648-84-3) contains approximately equal proportions (50:50) of both (R)- and (S)-enantiomers, making it unsuitable for stereospecific applications without additional chiral resolution steps .

Enantiomeric separation Chiral chromatography Analytical quality control Racemic mixture differentiation

Multinuclear NMR and LC-MS Structural Confirmation: Identity Assurance for GLP-Compliant Workflows

Vendors providing (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate typically include batch-specific analytical documentation comprising ¹H NMR, ¹³C NMR, HPLC purity assessment, and LC-MS molecular ion confirmation . This documentation distinguishes the fully characterized enantiopure compound from generic, partially characterized 5-oxopyrrolidine intermediates that may lack comprehensive spectroscopic verification .

NMR spectroscopy Mass spectrometry Structural elucidation QC documentation

Synthetic Utility in Carbapenem Antibiotic Development: Proven Intermediate for Orally Bioavailable Prodrugs

The (R)-5-oxopyrrolidin-3-ylthio moiety, accessible from (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate, is a key structural component in CS-834, an orally bioavailable carbapenem antibiotic prodrug that reached clinical trials [1]. The stereochemistry at the pyrrolidinone C3 position is critical for the oral bioavailability profile of CS-834, with the (R)-configuration specifically required for the pivaloyloxymethyl (POM) ester prodrug strategy .

Carbapenem antibiotics Prodrug design Oral bioavailability β-lactam antibiotics

Boc-Protected Amino-γ-Lactam Orthogonality: Synthetic Step Economy vs. Alternative Protecting Group Strategies

The Boc (tert-butoxycarbonyl) protecting group on (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate is orthogonal to Fmoc, Cbz, and Alloc protecting groups, enabling sequential deprotection strategies in complex synthetic sequences [1]. Boc deprotection with trifluoroacetic acid (TFA) proceeds quantitatively at room temperature within 1-2 hours, whereas alternative protecting groups require different cleavage conditions that may be incompatible with acid-sensitive substrates elsewhere in the molecule [2].

Protecting group orthogonality Solid-phase peptide synthesis Multi-step synthesis Boc deprotection

Commercial Availability Grade Comparison: Research-Grade vs. ISO-Certified Bulk Supply

(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is available from multiple suppliers at research-grade purities (95-98%) and in quantities ranging from milligrams to multi-gram scales . Certain vendors offer ISO-certified manufacturing with full analytical documentation suitable for pharmaceutical quality control requirements . The (S)-enantiomer (CAS 672883-23-7) and racemate (CAS 1245648-84-3) are also commercially available, enabling direct procurement of the stereochemically appropriate building block without requiring in-house chiral separation .

Supply chain reliability ISO certification GMP manufacturing Bulk procurement

Validated Research and Industrial Application Scenarios for (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate


Synthesis of Enantiopure β-Lactam Antibiotic Prodrugs and Carbapenem Analogs

This compound serves as a critical precursor to the (R)-5-oxopyrrolidin-3-ylthio moiety in the synthesis of orally bioavailable carbapenem antibiotic CS-834, where the (R)-stereochemistry at C3 of the pyrrolidinone ring is essential for the prodrug's oral absorption profile [1]. The Boc-protected amine enables selective deprotection and subsequent functionalization at the C2 position of the 1β-methylcarbapenem skeleton, with the chiral integrity of the starting material directly translating to the stereochemical purity of the final drug candidate .

Chiral Building Block for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

The (R)-configured pyrrolidinone core is employed in the chiral synthesis of pyrrolidine compounds en route to selective neuronal nitric oxide synthase (nNOS) inhibitors, as documented in patent literature [2]. The absolute stereochemistry of the building block determines the spatial orientation of key pharmacophoric elements, with the (R)-enantiomer providing access to inhibitor conformations that are otherwise unattainable when using the (S)-enantiomer or racemic starting material.

Stereocontrolled Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives for BACE-1 Inhibitor Programs

Fully substituted 5-oxopyrrolidines derived from this chiral scaffold have demonstrated sub-micromolar inhibition of BACE-1 (β-secretase), a key therapeutic target for Alzheimer's disease [3]. The (R)-stereocenter provides a defined three-dimensional framework for directed C(sp³)–H activation and subsequent introduction of aryl appendages that engage the BACE-1 S2′ subsite, with stereochemical control being essential for achieving the reported inhibitory activity [4].

Medicinal Chemistry Library Synthesis Requiring Orthogonal Amine Protection

In parallel synthesis and medicinal chemistry campaigns, the Boc-protected (R)-amino-γ-lactam enables sequential deprotection strategies where the Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂) while preserving base-labile protecting groups (e.g., Fmoc) or hydrogenolyzable protecting groups (e.g., Cbz) elsewhere in the molecule [5]. This orthogonality reduces synthetic step count and improves overall yield in the construction of diverse compound libraries for high-throughput screening.

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